molecular formula C9H8Cl2O3 B14883258 3,5-Dichloro-2-ethoxybenzoic acid

3,5-Dichloro-2-ethoxybenzoic acid

Cat. No.: B14883258
M. Wt: 235.06 g/mol
InChI Key: XDMGXMVYJZZZLF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxybenzoic acid typically involves the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The ethoxy group can be hydrolyzed back to the carboxylic acid, or further esterified with different alcohols.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: Sulfuric acid for esterification and sodium hydroxide for hydrolysis.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Different Esters: Formed by reacting with various alcohols.

Scientific Research Applications

3,5-Dichloro-2-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can disrupt cellular processes by interfering with nucleic acid metabolism and transport systems . This disruption can result in growth inhibition and cell death in microorganisms, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

3,5-dichloro-2-ethoxybenzoic acid

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

XDMGXMVYJZZZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

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